T900607
Overview
Description
T-900607 is a novel microtubule protein active agent that disrupts microtubule polymerization through a unique mechanism of action. It has been studied for its potential use in treating advanced and/or metastatic solid malignancies . it is known to be cardiotoxic .
Preparation Methods
The synthesis of T-900607 involves several steps:
Formylation: 2-methoxy-5-nitroaniline is treated with formic acid in acetic anhydride and tetrahydrofuran to yield formamide.
Hydrogenation: The nitro group of formamide is hydrogenated over palladium on carbon in methanol to provide aniline.
Sulfonylation: Aniline is treated with pentafluorophenylsulfonyl chloride in acetone in the presence of 2,6-lutidine to afford sulfonamide.
Deformylation: Sulfonamide is deformylated to hydrochloride by treatment with acetyl chloride and hydrochloric acid in ethanol.
Final Reaction: The target compound is obtained by reacting hydrochloride with potassium cyanate in water and acetic acid.
Chemical Reactions Analysis
T-900607 undergoes various chemical reactions:
Oxidation and Reduction: The nitro group in the intermediate compounds is reduced to an amine group using hydrogenation over palladium on carbon.
Substitution: The sulfonylation step involves a substitution reaction where the aniline reacts with pentafluorophenylsulfonyl chloride.
Major Products: The major product formed is the sulfonamide intermediate, which is then converted to the final compound, T-900607.
Scientific Research Applications
Mechanism of Action
T-900607 disrupts microtubule polymerization through a unique mechanism of action. It targets microtubule proteins, leading to the inhibition of cell division and growth . The compound is known to be cardiotoxic, which limits its therapeutic use .
Comparison with Similar Compounds
T-900607 belongs to the class of organic compounds known as sulfanilides. Similar compounds include:
- Auristatin F
- Combretastatin A4
- Albendazole
- 4’-Demethylepipodophyllotoxin
- Tau-aggregation and neuroinflammation-IN-1
- Taltobulin
- CCB02
T-900607 is unique due to its specific mechanism of disrupting microtubule polymerization and its associated cardiotoxicity .
Properties
CAS No. |
261944-52-9 |
---|---|
Molecular Formula |
C14H10F5N3O4S |
Molecular Weight |
411.31 g/mol |
IUPAC Name |
[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |
InChI |
InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |
InChI Key |
FSXLOWIFSZNIMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
Appearance |
Solid powder |
848866-33-1 261944-52-9 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T900607, T-900607, T 900607, T607; T-607, T 607 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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